![molecular formula C16H19N5O B6504489 N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396857-29-6](/img/structure/B6504489.png)

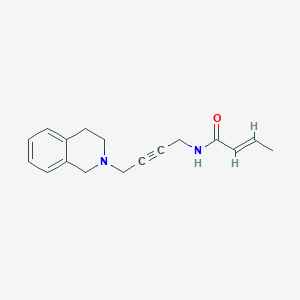

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are known for their notable therapeutic importance and are linked with amine and ester groups . They have the ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of this compound involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques .Molecular Structure Analysis

The molecular structure of this compound involves a triazole ring linked with amine and ester groups . Two singlets appearing in the δ 5.12–5.41 region were assigned to methylene protons linked to N 1 of the triazole ring and OCH 2 protons, while a singlet in the δ 4.60–4.71 region was assigned to methylene protons linked to C 4 of the triazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This reaction is between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Orientations Futures

The future directions for this compound could involve further exploration of its biological activities. Given the notable therapeutic importance of 1,2,3-triazoles , there is potential for this compound to be developed into novel antimicrobial drugs for combating drug-resistant infections effectively .

Mécanisme D'action

Target of Action

Compounds containing the 1,2,3-triazole moiety are known to interact with a variety of receptors and enzymes .

Mode of Action

1,2,3-triazoles are known to exert their effects by inhibiting enzymes and interacting with various receptors . The presence of the benzyl(methyl)amino group could potentially enhance the compound’s interaction with its targets.

Biochemical Pathways

Compounds containing the 1,2,3-triazole moiety are known to affect various biochemical pathways . For instance, 1,2,3-triazoles have been reported to inhibit enzymes and affect vascular endothelial growth factor receptor and epidermal growth factor receptor, which play important roles in disease progression .

Pharmacokinetics

Compounds containing the 1,2,3-triazole moiety are generally known for their broad range of chemical and biological properties, which could potentially influence their pharmacokinetic profile .

Result of Action

Compounds containing the 1,2,3-triazole moiety are known to exhibit a broad range of important biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the overuse and misuse of antibiotics in humans, animals, agriculture, and food chains can lead to considerable environmental pollution, which can exert strong selection pressure on bacteria . This could potentially influence the action and efficacy of this compound.

Propriétés

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-20(12-14-8-4-3-5-9-14)11-7-6-10-17-16(22)15-13-21(2)19-18-15/h3-5,8-9,13H,10-12H2,1-2H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBJCMJEGVOFAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC#CCN(C)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6504406.png)

![N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6504413.png)

![2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide](/img/structure/B6504417.png)

![3-[(3,4-dimethoxyphenyl)methyl]-1-[4-(morpholin-4-yl)but-2-yn-1-yl]urea](/img/structure/B6504441.png)

![2,4-dimethoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide](/img/structure/B6504451.png)

![5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B6504461.png)

![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6504473.png)

![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide](/img/structure/B6504475.png)

![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenylacetamide](/img/structure/B6504482.png)

![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-(2-chlorophenyl)acetamide](/img/structure/B6504486.png)

![1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea](/img/structure/B6504491.png)

![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-chlorobenzene-1-sulfonamide](/img/structure/B6504498.png)

![N-(2-fluorophenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B6504514.png)